2-Iodobenzaldehyde
Overview
Description
Synthesis Analysis
2-Iodobenzaldehyde may be used as a reactant in the synthesis of various heterocycles . For instance, it can be used in the synthesis of 2,3-diaryl-1-indenones, indolo[1,2-a]quinazolines, and Baylis-Hillman (BH) adducts . It may also be used in preparing 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one, 4-(3-iodophenyl)-2,2:6,2-terpyridine, fluoren-9-one, and 2-formyl-3′-methoxybiphenyl .Chemical Reactions Analysis
2-Iodobenzaldehyde can be used as a reactant in various chemical reactions . For example, it can be used in the synthesis of 2,3-diaryl-1-indenones and indolo[1,2-a]quinazolines .Physical And Chemical Properties Analysis
2-Iodobenzaldehyde is a white to light beige low melting crystalline . Its crystals belong to the orthorhombic crystal system and P 2 1 2 1 2 1 space group .Scientific Research Applications
Organic Synthesis
2-Iodobenzaldehyde is widely used in organic synthesis, particularly in the construction of heterocyclic compounds. It serves as a reactant in the synthesis of various heterocycles, such as 2,3-diaryl-1-indenones and indolo[1,2-a]quinazolines . These compounds are significant due to their presence in numerous natural products and pharmaceuticals.
Pharmaceutical Research
In pharmaceutical research, 2-Iodobenzaldehyde is utilized to synthesize quinazolines , which are a class of compounds known for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The ability to form quinazolines efficiently is crucial for the development of new medicinal agents.
Material Science
In material science, 2-Iodobenzaldehyde is employed in the preparation of complex molecules like 4-(3-iodophenyl)-2,2:6,2-terpyridine . Such molecules can be used as building blocks for advanced materials, including organic semiconductors and ligands for metal coordination complexes.
Chemical Analysis
2-Iodobenzaldehyde plays a role in chemical analysis as a precursor for synthesizing analytical reagents. These reagents are used to detect or quantify other substances, or to facilitate separation processes like chromatography .
Biochemistry
In biochemistry, 2-Iodobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is involved in the study of biochemical processes and the development of biochemical assays.
Environmental Science
2-Iodobenzaldehyde is relevant in environmental science for the synthesis of compounds that can be used to study environmental processes or as components in environmental sensing technologies .
Agricultural Research
In agricultural research, 2-Iodobenzaldehyde is used to create compounds that may serve as intermediates for developing agrochemicals, such as pesticides or herbicides .
Food Industry
Although not directly used in food products, 2-Iodobenzaldehyde is significant in the food industry for synthesizing compounds that can be used as additives or in the development of packaging materials that help preserve food quality .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Iodobenzaldehyde is primarily used as a reactant in the synthesis of various heterocycles . The primary targets of 2-Iodobenzaldehyde are the molecules it reacts with during these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it can react with benzamidines to form quinazolines .
Biochemical Pathways
The exact biochemical pathways affected by 2-Iodobenzaldehyde depend on the specific reactions it is involved in. In the synthesis of heterocycles, it contributes to the formation of compounds like 2,3-diaryl-1-indenones, indolo[1,2-a]quinazolines, and Baylis-Hillman (BH) adducts .
Pharmacokinetics
It’s worth noting that the compound is volatile and corrosive, and it is soluble in alcohol, ether, and chloroform, but almost insoluble in water . These properties could influence its bioavailability.
Result of Action
The result of 2-Iodobenzaldehyde’s action is the formation of new compounds. For example, its reaction with benzamidines leads to the formation of quinazolines . Other products it may help synthesize include 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one, 4-(3-iodophenyl)-2,2:6,2-terpyridine, fluoren-9-one, and 2-formyl-3′-methoxybiphenyl .
Action Environment
The action of 2-Iodobenzaldehyde can be influenced by environmental factors such as temperature, solvent, and the presence of other reactants. For instance, the synthesis of quinazolines from 2-Iodobenzaldehyde and benzamidines typically occurs at room temperature . The compound should be stored at 2-8°C and is sensitive to light .
properties
IUPAC Name |
2-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKTHALZAYYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180895 | |
Record name | Benzaldehyde, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26260-02-6 | |
Record name | 2-Iodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26260-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026260026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-Iodobenzaldehyde in organic synthesis?
A1: 2-Iodobenzaldehyde serves as a versatile building block in organic synthesis. It's frequently employed in reactions like the Heck reaction to create indanone derivatives [, ], valuable compounds found in various natural products. Additionally, it participates in copper-catalyzed domino reactions with enaminones, ultimately yielding quinoline derivatives []. Furthermore, 2-Iodobenzaldehyde reacts with ynamides in palladium-catalyzed reactions to produce diversely substituted amino-indenones with high regioselectivity [].
Q2: How does the presence of the iodine atom in 2-Iodobenzaldehyde influence its reactivity?
A2: The iodine atom significantly affects 2-Iodobenzaldehyde's reactivity due to its ability to participate in various reactions. It can undergo oxidative addition with transition metal complexes like IrCl(CO)(PPh3)2, leading to the extrusion of halogens []. Furthermore, the iodine atom serves as a suitable leaving group in copper-catalyzed C-N bond formations during the synthesis of quinolines [] and in palladium-catalyzed annulations for creating isoquinolines [].
Q3: Can you provide an example of a reaction where 2-Iodobenzaldehyde leads to the formation of a complex ring system?
A3: One example involves the reaction of bicyclic zirconacyclopentenes with 2-Iodobenzaldehyde. This reaction forms oxazirconacycloheptenes, which can undergo intramolecular coupling in the presence of CuCl, leading to the formation of condensed 5–7–6(aryl) ring systems [].
Q4: Are there instances where 2-Iodobenzaldehyde exhibits specific intermolecular interactions?
A4: When 2-Iodobenzaldehyde reacts with 4-nitrophenylhydrazone, the resulting hydrazone derivative displays a chain of edge-fused rings formed by an N-H...O hydrogen bond and a two-center iodo-nitro interaction []. This highlights the potential of 2-Iodobenzaldehyde derivatives to engage in specific intermolecular interactions.
Q5: Has 2-Iodobenzaldehyde been used in the synthesis of any biologically relevant molecules?
A5: Yes, 2-Iodobenzaldehyde serves as a starting material in the synthesis of tetrahydro-2-benzazepines, a class of compounds with potential affinity for the σ1 receptor []. This example showcases the utility of 2-Iodobenzaldehyde in medicinal chemistry research.
Q6: Are there any alternative synthetic routes to the compounds typically synthesized using 2-Iodobenzaldehyde?
A6: While 2-Iodobenzaldehyde provides efficient routes to various compounds, alternative approaches exist. For instance, 2-bromobenzaldehyde can be used as a substitute in some reactions, although it might result in lower yields or require different reaction conditions []. Exploring alternative synthetic routes and comparing their efficiency with those involving 2-Iodobenzaldehyde is an active area of research.
Q7: What are some analytical techniques used to characterize and study 2-Iodobenzaldehyde and its derivatives?
A7: Various spectroscopic techniques are employed to characterize 2-Iodobenzaldehyde and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the structure, purity, and properties of the compounds. For example, NMR helps in determining the regiochemistry of products formed in reactions involving 2-Iodobenzaldehyde [].
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